molecular formula C14H18N4O6 B5175163 N-[3-(morpholin-4-yl)-2,2-dinitropropyl]benzamide

N-[3-(morpholin-4-yl)-2,2-dinitropropyl]benzamide

Cat. No.: B5175163
M. Wt: 338.32 g/mol
InChI Key: GKPNORVROAOFFN-UHFFFAOYSA-N
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Description

N-[3-(Morpholin-4-yl)-2,2-dinitropropyl]benzamide is a benzamide derivative featuring a morpholine ring and dual nitro groups on a propyl backbone. Benzamide scaffolds are widely explored in medicinal chemistry for their ability to interact with biological targets such as enzymes and receptors .

Properties

IUPAC Name

N-(3-morpholin-4-yl-2,2-dinitropropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O6/c19-13(12-4-2-1-3-5-12)15-10-14(17(20)21,18(22)23)11-16-6-8-24-9-7-16/h1-5H,6-11H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPNORVROAOFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CNC(=O)C2=CC=CC=C2)([N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-yl)-2,2-dinitropropyl]benzamide typically involves the following steps:

    Formation of the Propyl Chain: The initial step involves the nitration of a propyl chain to introduce nitro groups. This can be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Attachment of the Morpholine Ring: The morpholine ring is then introduced through a nucleophilic substitution reaction. This involves reacting the nitrated propyl chain with morpholine under basic conditions.

    Formation of Benzamide: Finally, the benzamide moiety is introduced by reacting the intermediate product with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large-scale nitration of the propyl chain using industrial nitrating agents.

    Continuous Flow Reactors: Use of continuous flow reactors for the nucleophilic substitution and benzoylation steps to ensure consistent product quality and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-yl)-2,2-dinitropropyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide moiety can undergo substitution reactions, where the benzene ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation Products: Nitroso derivatives and other oxidized forms.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

N-[3-(morpholin-4-yl)-2,2-dinitropropyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

    Industrial Applications: The compound is investigated for its use in industrial processes, including as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)-2,2-dinitropropyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro groups and the morpholine ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of N-[3-(morpholin-4-yl)-2,2-dinitropropyl]benzamide with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method
This compound (Target) C₁₄H₁₈N₄O₅ (estimated) ~346.3 (estimated) Morpholine, 2,2-dinitropropyl Likely carbodiimide-mediated amidation
N-[4-(Morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide C₁₈H₁₇F₃N₂O₂ 350.3 Trifluoromethyl, morpholinophenyl Standard amide coupling
N-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-N-(3-morpholin-4-ylpropyl)benzamide C₂₃H₂₆ClN₃O₄S 475.99 Chlorobenzothiazole, dimethoxy, morpholinylpropyl Multi-step synthesis with nucleophilic substitution
4-[({3-[(3-methylphenyl)methyl]-3H-imidazo[4,5-b]pyridin-2-yl}sulfanyl)methyl]-N-[2-(morpholin-4-yl)ethyl]benzamide C₂₉H₃₂N₄O₂S 508.66 (estimated) Imidazopyridine, sulfanyl, morpholinylethyl Complex heterocyclic coupling

Key Observations:

  • Morpholine Positioning : The target compound’s morpholine is attached to a nitro-substituted propyl chain, whereas analogues often feature morpholine linked to aromatic rings (e.g., phenyl in ) or alkyl chains (e.g., propyl in ). This affects lipophilicity and spatial orientation.
  • Electron-Withdrawing Groups : The dinitropropyl group in the target contrasts with trifluoromethyl () or methoxy groups (). Nitro groups may reduce metabolic stability compared to fluorine or methoxy substituents .

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